molecular formula C17H20N4O4 B12226012 6-Ethyl-5-methyl-2-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol

6-Ethyl-5-methyl-2-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol

Cat. No.: B12226012
M. Wt: 344.4 g/mol
InChI Key: SZWWRWRKOPVYLY-UHFFFAOYSA-N
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Description

This compound belongs to the [1,2,4]triazolo[1,5-a]pyrimidine class, characterized by a fused triazole-pyrimidine core. Key structural features include:

  • 2-(3,4,5-Trimethoxyphenyl) group: Aromatic moiety often associated with microtubule-targeting activity in anticancer agents .
  • 7-Hydroxyl group: Polar functional group that may improve solubility but could also serve as a metabolic liability .

Properties

Molecular Formula

C17H20N4O4

Molecular Weight

344.4 g/mol

IUPAC Name

6-ethyl-5-methyl-2-(3,4,5-trimethoxyphenyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C17H20N4O4/c1-6-11-9(2)18-17-19-15(20-21(17)16(11)22)10-7-12(23-3)14(25-5)13(8-10)24-4/h7-8H,6H2,1-5H3,(H,18,19,20)

InChI Key

SZWWRWRKOPVYLY-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C2N=C(NN2C1=O)C3=CC(=C(C(=C3)OC)OC)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-5-methyl-2-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol typically involves multi-step reactions starting from readily available precursors. One common approach includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized by reacting an appropriate hydrazine derivative with a nitrile compound under acidic or basic conditions.

    Formation of the Pyrimidine Ring: The pyrimidine ring is then formed by cyclization of the triazole intermediate with a suitable diketone or aldehyde.

    Introduction of Substituents: The ethyl, methyl, and trimethoxyphenyl groups are introduced through various substitution reactions, often involving alkyl halides and organometallic reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-5-methyl-2-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6-Ethyl-5-methyl-2-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-Ethyl-5-methyl-2-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound may exert its effects through various pathways, such as inhibition of enzyme activity, blocking receptor binding, or altering signal transduction pathways.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituents Key Features Biological Activity Synthesis Method
Target Compound 6-Ethyl, 5-methyl, 2-(3,4,5-trimethoxyphenyl), 7-OH High lipophilicity, polar hydroxyl group Potential anticancer (tubulin inhibition inferred) Multi-component reaction (aldehyde, triazole diamine, acetoacetamide)
Ethyl 5-Phenyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (CAS 727407-43-4) 5-Phenyl, 7-(3,4,5-trimethoxyphenyl), 6-carboxylate ester Ester group enhances stability; lacks ethyl/methyl substituents Not explicitly reported (structural similarity suggests microtubule targeting) Condensation of aldehydes with triazole derivatives
2-Amino-5-methyl-N-(3,4-dimethoxyphenyl)-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (5e) 6-Carboxamide, 2-amino, 3,4-dimethoxyphenyl Carboxamide improves hydrogen bonding; amino group increases polarity Anticancer (tubulin polymerization inhibition) Three-component Biginelli-like reaction
5-Methyl-N-(2-methylphenyl)-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (G628-0299) 6-Carboxamide, 2-methylphenyl Carboxamide and methylphenyl enhance target affinity Herbicidal (ALS enzyme inhibition inferred) Multi-step synthesis with DMF and p-toluenesulfonic acid

Key Observations:

Trimethoxyphenyl Group : Common in microtubule-targeting agents (e.g., combretastatin analogs) . Its presence in the target compound and analogs suggests shared biological mechanisms.

Substituent Effects :

  • Hydroxyl vs. Carboxamide/Ester : The 7-OH group in the target compound may reduce metabolic stability compared to carboxamide or ester derivatives .
  • Ethyl/Methyl vs. Phenyl : Ethyl and methyl groups in the target compound likely increase lipophilicity compared to phenyl-substituted analogs, affecting membrane permeability.

Synthetic Routes: The target compound’s synthesis aligns with green chemistry principles (e.g., aqueous ethanol solvents) , whereas carboxamide derivatives often require DMF and acid catalysts .

Biological Activity

6-Ethyl-5-methyl-2-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol (CAS Number: 924870-93-9) is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its antitumor effects and other pharmacological activities.

Chemical Structure and Properties

The molecular formula of this compound is C17H20N4O4C_{17}H_{20}N_{4}O_{4} with a molecular weight of 344.4 g/mol. The structure features a triazolo-pyrimidine core substituted with a trimethoxyphenyl group, which is believed to enhance its biological activity.

PropertyValue
Molecular FormulaC17H20N4O4C_{17}H_{20}N_{4}O_{4}
Molecular Weight344.4 g/mol
CAS Number924870-93-9

Antitumor Activity

Recent studies have highlighted the antitumor potential of triazolo-pyrimidine derivatives. For instance, compounds similar to 6-Ethyl-5-methyl-2-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol have shown significant cytotoxic effects against various cancer cell lines:

  • MDA-MB-231 and MCF-7 : These breast cancer cell lines were tested using the MTT assay. Compounds in this class exhibited IC50 values ranging from 17.83 μM to 19.73 μM , indicating potent antitumor activity compared to Cisplatin .

The mechanisms through which these compounds exert their effects include:

  • Induction of apoptosis in cancer cells.
  • Inhibition of anti-apoptotic proteins.
  • Potential DNA photocleavage activity leading to cell cycle arrest and subsequent cell death .

Case Studies and Research Findings

  • Antiproliferative Effects : A study demonstrated that derivatives of triazolo-pyrimidines showed antiproliferative effects against hepatocellular carcinoma (HepG2) and breast cancer cell lines (MCF7). The most active compounds were subjected to further biological evaluations to elucidate their mechanisms of action and protein targets .
  • Comparison with Other Compounds : The biological activity of 6-Ethyl-5-methyl-2-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol was compared with other known triazole derivatives. It was found that while some derivatives exhibited moderate activity against certain cancer types, the compound showed superior efficacy against breast cancer cell lines .

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